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Compound of Interest

Compound Name: CGI-17341

Cat. No.: B1668468 Get Quote

CGI-17341: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Introduction
CGI-17341 is a novel, orally active 5-nitroimidazole derivative with potent antimycobacterial

properties. It has demonstrated significant in vitro and in vivo activity against both drug-

susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis, the causative agent

of tuberculosis. This technical guide provides a comprehensive overview of the chemical

structure, properties, and biological activity of CGI-17341, intended to support further research

and development efforts in the field of antitubercular drug discovery. Although promising,

further development of CGI-17341 was discontinued due to findings of mutagenicity.

Chemical Structure and Properties
CGI-17341, with the IUPAC name (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole, is

a bicyclic nitroimidazole.[1] Its chemical and physical properties are summarized in the table

below.
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Property Value Source

IUPAC Name

(2S)-2-ethyl-6-nitro-2,3-

dihydroimidazo[2,1-b][1]

[2]oxazole

[1]

Molecular Formula C₇H₉N₃O₃ [1]

Molecular Weight 183.16 g/mol [1]

SMILES Notation
CC[C@H]1CN2C=C(N=C2O1)

--INVALID-LINK--[O-]
[1]

Appearance
Not specified in available

literature

Solubility
Soluble in dimethylformamide

(for in vitro testing)
[3]

Stability
Information not available in the

provided search results.

Biological Activity and Inhibitory Potency
CGI-17341 exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its efficacy

has been demonstrated in various in vitro and in vivo models.

In Vitro Inhibitory Activity
The minimum inhibitory concentration (MIC) of CGI-17341 has been determined against a

range of M. tuberculosis strains.

Strain Type MIC (µg/mL) Source

Drug-Susceptible M.

tuberculosis
0.1 - 0.3 [2][4]

Multi-Drug-Resistant M.

tuberculosis
0.1 - 0.3 [2][4]
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Notably, the in vitro activity of CGI-17341 is comparable to first-line antitubercular drugs like

isoniazid and rifampin and superior to streptomycin, ciprofloxacin, and norfloxacin.[4]

Furthermore, its activity is not affected by changes in pH from 6.8 to 5.6, a condition where the

efficacy of other drugs like ciprofloxacin and isoniazid decreases.[4]

In Vivo Efficacy
In a murine model of tuberculosis, CGI-17341 demonstrated significant dose-dependent

efficacy.

Parameter Value Source

ED₅₀ (50% Effective Dose) 7.7 mg/kg of body weight [4]

Cross-Resistance
Importantly, CGI-17341 does not exhibit cross-resistance with the following first-line

antitubercular drugs:

Isoniazid[4]

Rifampin[4]

Streptomycin[4]

Ethambutol[4]

Mechanism of Action
CGI-17341 is a prodrug that requires reductive activation within the mycobacterium to exert its

therapeutic effect. The proposed mechanism of action involves the inhibition of mycolic acid

synthesis, a critical component of the mycobacterial cell wall.[4]

The activation of CGI-17341 is dependent on a cofactor F420-dependent nitroreductase

system within the bacterium.[5] However, unlike other nitroimidazoles such as pretomanid and

delamanid, the activation of CGI-17341 does not appear to be solely dependent on the

deazaflavin-dependent nitroreductase (Ddn).[5][6] This suggests the involvement of other

nitroreductases in its activation pathway. Following reduction of the nitro group, reactive
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nitrogen species are generated, which are believed to be responsible for the downstream

inhibition of mycolic acid biosynthesis and potentially other cellular targets, leading to bacterial

cell death.[5]

Extracellular
Mycobacterium tuberculosis Cell

CGI-17341 (Prodrug) CGI-17341Uptake
Reductive Activation

(Cofactor F420-dependent
Nitroreductases)

Reactive Nitrogen SpeciesBioactivation Mycolic Acid SynthesisInhibition Cell Wall IntegrityDisruption of Bacterial Cell DeathLeads to

Click to download full resolution via product page

Proposed mechanism of action for CGI-17341.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning

CGI-17341.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of CGI-17341 against M. tuberculosis is determined using a standard broth dilution

method.[3]
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Start

Prepare stock solution of CGI-17341
in dimethylformamide

Perform twofold serial dilutions of CGI-17341
in Dubos liquid medium (or Kirchner broth)
in test tubes (e.g., 250 µg/ml to 0.01 µg/ml)

Inoculate each tube with a standardized suspension
of M. tuberculosis (approx. 2 x 10^5 CFU)

Include drug-free control tubes

Incubate all tubes at 37°C

Monitor growth in control tubes daily until
OD600 reaches a predefined value (e.g., 0.28-0.3)

Determine MIC as the lowest drug concentration
that prevents visible growth

End

Click to download full resolution via product page

Workflow for MIC determination of CGI-17341.
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Preparation of Drug Solutions: A stock solution of CGI-17341 is prepared in

dimethylformamide. Working solutions are made by diluting the stock solution with distilled

water.[3]

Serial Dilutions: Twofold serial dilutions of the test compound are prepared in 5 mL of Dubos

liquid medium or Kirchner broth, with concentrations typically ranging from 250 µg/mL down

to 0.01 µg/mL.[3]

Inoculation: Each tube is inoculated with approximately 2 x 10⁵ colony-forming units (CFU) of

the M. tuberculosis strain being tested. Drug-free control tubes are also prepared.[3]

Incubation: All tubes are incubated at 37°C.[3]

Growth Monitoring: The optical density at 600 nm (OD₆₀₀) of the control tubes is monitored

daily until it reaches a value corresponding to adequate growth (e.g., 0.28 to 0.3).[3]

MIC Determination: The MIC is defined as the lowest concentration of CGI-17341 that

inhibits visible growth, as compared to the drug-free control.[3]

In Vivo Efficacy Testing (ED₅₀ Determination)
The in vivo efficacy of CGI-17341 is assessed in a murine infection model to determine the

50% effective dose (ED₅₀).[3]
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Start

Infect Swiss Webster female mice intravenously
with M. tuberculosis H37Rv

Randomly assign mice to treatment
and control groups

Administer CGI-17341 orally at various doses
on specified days post-infection (e.g., days 11 and 12) Administer vehicle to the control group

Monitor the survival time of all mice

Calculate the ED50 based on the dose that
protects 50% of the mice from mortality

End

Click to download full resolution via product page

Workflow for in vivo efficacy testing of CGI-17341.
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Infection Model: Swiss Webster female mice are infected intravenously with a standardized

culture of M. tuberculosis H37Rv.[3]

Animal Grouping: Infected mice are randomly divided into several treatment groups and a

control group.

Drug Administration: CGI-17341 is administered orally at various dose levels to the treatment

groups. The timing of administration post-infection is critical (e.g., on days 11 and 12).[4] The

control group receives the vehicle alone.

Monitoring: The survival of the mice in all groups is monitored over a defined period.

ED₅₀ Calculation: The ED₅₀ is calculated as the dose of CGI-17341 that results in the

survival of 50% of the treated mice at a time when all control mice have succumbed to the

infection.[3]

Conclusion
CGI-17341 is a potent 5-nitroimidazole with excellent activity against M. tuberculosis, including

multi-drug-resistant strains. Its novel mechanism of action, involving reductive activation and

subsequent inhibition of mycolic acid synthesis, and lack of cross-resistance with existing first-

line drugs, made it an attractive candidate for further development. However, the discovery of

its mutagenic properties halted its progression as a clinical candidate. Despite this, the study of

CGI-17341 has provided valuable insights into the structure-activity relationships of

nitroimidazoles and has paved the way for the development of newer, non-mutagenic

analogues that are now in clinical development for the treatment of tuberculosis. The

information presented in this guide serves as a valuable resource for researchers working on

the discovery and development of new antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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